2-Isopropylmaleic acid
Overview
Description
2-Isopropylmaleic acid is the 2-isopropyl derivative of maleic acid. It has a role as an Escherichia coli metabolite1. It is functionally related to maleic acid and is a conjugate acid of a 2-isopropylmaleate12.
Synthesis Analysis
2-Isopropylmalic acid is an intermediate formed during leucine biosynthesis34. Budding yeast Saccharomyces cerevisiae secrets 2-isopropylmalic acid and helps in reduction of aluminum toxicity by forming chelate with Al ions, thereby preventing them from entering the cells34.
Molecular Structure Analysis
The molecular formula of 2-Isopropylmaleic acid is C7H10O41. The structure includes an isopropyl group substituted at position 2 of maleic acid1.
Chemical Reactions Analysis
2-Isopropylmalic acid is involved in the biosynthesis of leucine, synthesized from oxoisovalerate by 2-isopropylmalate synthase and converted into isopropyl-3-oxosuccinate4.
Physical And Chemical Properties Analysis
The molecular weight of 2-Isopropylmaleic acid is 158.15 g/mol1. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 41.
Scientific Research Applications
Role in Mitochondrial Functions
2-Isopropylmaleic acid is involved in mitochondrial functions, particularly in yeast. It has been found that a significant portion of 2-isopropylmalate synthase activity, associated with 2-isopropylmaleic acid, is localized in the mitochondrial matrix of yeast. This enzyme plays a crucial role in the mitochondrial import process, which is energy-dependent (Hampsey, Lewin, & Kohlhaw, 1983).
Biochemical Pathways and Enzyme Inhibition
2-Isopropylmaleic acid is also significant in various biochemical pathways. It acts as an uncompetitive inhibitor of 3-isopropylmalate dehydrogenase, which is crucial in the biosynthetic pathway for the essential amino acid L-leucine. This inhibition plays a key role in the regulation of this metabolic pathway (Chiba, Eguchi, Oshima, & Kakinuma, 1997).
Leucine Biosynthesis
In the domain of leucine biosynthesis, 2-isopropylmaleic acid is again a central figure. Its derivatives, such as 2-isopropylmalate synthase, are heavily involved in the biosynthesis of leucine and isoleucine, essential amino acids. This process is key to understanding microbial metabolism and could have broader implications in biotechnological applications (Yoshida, Kosono, & Nishiyama, 2018).
Environmental Interaction and Detoxification
An intriguing application of 2-isopropylmaleic acid is in environmental interaction, specifically in detoxification processes. In Saccharomyces cerevisiae, 2-isopropylmaleic acid has been shown to bind Al(III) ions, reducing their toxicity. This capability of chelating metal ions could be significant in developing strategies for environmental detoxification or understanding natural resistance mechanisms in organisms (Suzuki et al., 2007).
Agricultural and Nutritional Implications
In agriculture, the biochemical pathways involving 2-isopropylmaleic acid can affect plant metabolites. For example, variations in isopropylmalate synthase, associated with 2-isopropylmaleic acid, can influence the composition of acylsugars in tomatoes. This has implications for plant resistance to insects and can impact agricultural practices and crop quality (Ning et al., 2015).
Biochemical Characterization and Spectroscopy
2-Isopropylmaleic acid has been characterized using various spectroscopic techniques, providing insights into its structure and interactions, especially in its complex with aluminum(III). This kind of research is crucial in understanding the molecular properties and potential applications of such compounds in chemistry and biochemistry (Tashiro et al., 2006).
Safety And Hazards
There is no specific information available about the safety and hazards of 2-Isopropylmaleic acid. However, as with all chemicals, it should be handled with care.
Future Directions
Further research could explore the role of 2-Isopropylmaleic acid in metabolic processes and its potential applications in biotechnology. Its role in reducing aluminum toxicity in Saccharomyces cerevisiae could also be investigated further4.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature and databases.
properties
IUPAC Name |
(Z)-2-propan-2-ylbut-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/b5-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMGRJLQRLFQQX-HYXAFXHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/C(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415060 | |
Record name | beta-isopropylmaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isopropylmaleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Isopropylmaleic acid | |
CAS RN |
7596-39-6, 44976-69-4 | |
Record name | NSC25311 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-isopropylmaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylmaleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.